3-(4-Tert-butyl-benzyl)-piperazin-2-one
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Overview
Description
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-tert-butyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzyl bromide
Uniqueness
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZIN-2-ONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)12-6-4-11(5-7-12)10-13-14(18)17-9-8-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
BLDZLWDYFFBNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2C(=O)NCCN2 |
Origin of Product |
United States |
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